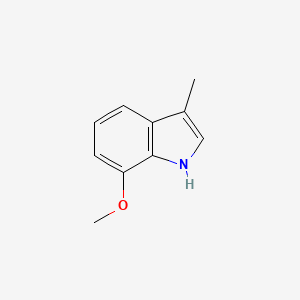

7-methoxy-3-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-11-10-8(7)4-3-5-9(10)12-2/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFUDWZTIUMEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 7 Methoxy 3 Methyl 1h Indole and Its Derivatives

Established Classical Indole (B1671886) Synthesis Techniques

Classical methods for indole synthesis have been refined over more than a century and remain fundamental in organic synthesis. chemicalbook.com These reactions often involve the cyclization of appropriately substituted benzene (B151609) derivatives and have been adapted for the preparation of methoxy-activated indoles. chim.it

Adaptations of Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used method for preparing indoles through the acid-catalyzed cyclization of arylhydrazones. chemicalbook.combhu.ac.in The reaction typically involves heating a phenylhydrazone with a protic or Lewis acid. bhu.ac.innih.gov

While versatile, the Fischer synthesis of 7-methoxyindoles can be complicated by the directing effects of the methoxy (B1213986) group. For instance, the synthesis of ethyl 7-methoxyindole-2-carboxylate from ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can yield an abnormal product, ethyl 6-chloroindole-2-carboxylate, as the major product under certain acidic conditions (e.g., HCl/EtOH). nih.gov This abnormal reaction arises from cyclization occurring on the same side as the methoxy substituent. nih.gov However, the desired "normal" product is also formed in smaller amounts. nih.gov The regioselectivity of the cyclization is a critical consideration in planning a Fischer synthesis for 7-substituted indoles. nih.gov

Table 1: Fischer Indole Synthesis of a 7-Methoxyindole (B1360046) Derivative nih.gov

| Starting Material | Catalyst/Solvent | Product(s) |

| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate (minor) and Ethyl 6-chloroindole-2-carboxylate (major) |

Applications of Bischler Indole Synthesis

The Bischler indole synthesis, also known as the Bischler-Möhlau indole synthesis, involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline. wikipedia.orgresearchgate.net The reaction typically requires harsh conditions and can result in poor yields and unpredictable regioselectivity, which has limited its widespread use compared to other methods. wikipedia.org

Despite these challenges, modifications have been developed to improve its utility. A modified Bischler synthesis has been successfully employed to prepare a 3-methyl-5,7-dimethoxyindole derivative. chim.it This approach involved the rhodium(II) acetate-catalyzed condensation of N-methylaniline with an α-diazo-β-ketoester to form an α-(N-arylamino)ketone intermediate. This intermediate was subsequently cyclized by heating in the presence of an acidic ion-exchange resin (Amberlyst® 15) to yield the target indole. chim.it

Table 2: Modified Bischler Synthesis for a Methoxy-Indole Derivative chim.it

| Step | Reactants | Reagents/Conditions | Product |

| 1 | N-Methylaniline, α-diazo-β-ketoester | Rhodium(II) acetate | α-(N-arylamino)ketone |

| 2 | α-(N-arylamino)ketone | Amberlyst® 15, heat | Methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate |

Modifications of Hemetsberger-Knittel Indole Synthesis

The Hemetsberger-Knittel indole synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester (an α-azidocinnamate) to form an indole-2-carboxylic ester. wikipedia.org The reaction is believed to proceed through a nitrene intermediate and generally provides good yields, though the synthesis and stability of the azido (B1232118) starting material can be challenging. wikipedia.orgresearchgate.net

This method has proven effective for synthesizing highly substituted methoxyindoles. For example, the Hemetsberger-Knittel methodology was used to prepare methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate. unca.edu The synthesis begins with an aldol (B89426) condensation between 5,6,7-trimethoxybenzaldehyde and ethyl azidoacetate. The resulting vinyl azide (B81097) is then cyclized by refluxing in xylenes (B1142099) to produce the indole ester with a high yield. unca.edu This demonstrates the utility of the Hemetsberger approach for constructing indole rings when the required aryl aldehyde is available. researchgate.net

Table 3: Hemetsberger-Knittel Synthesis of a Trimethoxy-Indole Ester unca.edu

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | 5,6,7-Trimethoxybenzaldehyde, Ethyl azidoacetate | Sodium ethoxide, Ethanol | Ethyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate | - |

| 2 | Ethyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate | Xylenes, reflux | Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | up to 96% |

Utility of Reissert Indole Synthesis in 7-Methoxy-3-methyl-1H-indole Chemistry

The Reissert indole synthesis is a multi-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. rsc.orgwikipedia.org The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized, typically using zinc in acetic acid or catalytic hydrogenation, to form an indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.orgderpharmachemica.com

This method is a reliable route to benzene-ring-substituted indole-2-carboxylates and has been applied to the synthesis of methoxyindoles. derpharmachemica.com For example, 5,7-dimethoxyindole was synthesized in five steps utilizing a Reissert approach. chim.it The synthesis started from the nitration and subsequent methylation of orcinol, followed by condensation with potassium ethoxide and reductive cyclization. chim.it While not a direct synthesis of 7-methoxy-3-methyl-1H-indole, the Reissert methodology provides access to 7-methoxyindole-2-carboxylic acid precursors, which can be further modified at the 3-position and decarboxylated.

Table 4: General Steps of the Reissert Indole Synthesis wikipedia.orgderpharmachemica.com

| Step | Description | Typical Reagents |

| 1 | Condensation | o-Nitrotoluene derivative, Diethyl oxalate, Potassium ethoxide |

| 2 | Reductive Cyclization | Zinc/Acetic Acid or H₂/Catalyst |

| 3 | Decarboxylation (optional) | Heat |

Contemporary and Advanced Synthetic Approaches

Modern synthetic chemistry has introduced powerful new tools for the construction of complex molecules, with palladium-catalyzed reactions being particularly prominent in the synthesis of heterocycles like indoles.

Palladium-Catalyzed Coupling Reactions in Methoxy-Indole Synthesis

Palladium-catalyzed reactions offer mild and efficient routes to indoles and their derivatives, often with high regioselectivity. One notable method is the palladium-catalyzed reductive N-heteroannulation. This strategy has been used to synthesize carbazolone derivatives, including a 7-methoxy substituted example, through the reductive cyclization of a substituted 2-nitrophenyl intermediate using a palladium catalyst, a phosphine (B1218219) ligand, and carbon monoxide as the reductant. wvu.edu

This type of reductive cyclization has also been applied to the synthesis of 3-substituted indoles from nitroalkenes. beilstein-journals.org For instance, 3-arylindoles can be formed via a palladium-catalyzed C-H bond amination following the reduction of a nitroalkene, using carbon monoxide as the reducing agent in the presence of a palladium catalyst and a ligand like 1,10-phenanthroline. beilstein-journals.org

Furthermore, palladium catalysis is instrumental in the functionalization of the indole core itself. The direct C3-benzylation of indoles, including methoxy-substituted substrates, can be achieved using benzyl (B1604629) carbonates under mild conditions with a palladium-phosphine catalyst system. acs.org Another advanced application is the palladium-catalyzed dearomative methoxyallylation of 3-nitroindoles, which works well for 7-substituted indoles, providing highly functionalized indoline (B122111) products with excellent diastereoselectivity. dicp.ac.cn These contemporary methods provide powerful and flexible pathways for the synthesis and derivatization of complex indoles like 7-methoxy-3-methyl-1H-indole.

Table 5: Examples of Palladium-Catalyzed Reactions in Methoxy-Indole Chemistry

| Reaction Type | Substrate Example | Catalyst System | Product Type | Ref |

| Reductive N-Heteroannulation | 5-Methyl-3-(4-methoxy-2-nitrophenyl)-2-cyclohexenone | Pd(dba)₂, dppp, 1,10-phenanthroline, CO | 7-Methoxy-3-methyl-carbazolone | wvu.edu |

| C3-Benzylation | Methoxy-substituted indole | [Pd(allyl)(cod)]BF₄, DPEphos | C3-benzylated indole | acs.org |

| Dearomative Methoxyallylation | 7-Substituted-3-nitroindole | [Pd₂(dba)₃·CHCl₃], (S)-Tol-BINAP | Methoxyallylated indoline | dicp.ac.cn |

Ruthenium(II) Photocatalysis for Indole Functionalization

Ruthenium(II) complexes, particularly those with polypyridyl ligands like [Ru(bpy)₃]²⁺, have emerged as highly effective photocatalysts for a variety of organic transformations, including the functionalization of indoles. rsc.orgacs.org These catalysts absorb visible light, promoting them to an excited state with enhanced redox properties. rsc.org This excited state can then engage in either an oxidative or reductive quenching cycle to generate radical intermediates, which are key to the subsequent bond-forming reactions. nih.gov

In the context of indole chemistry, ruthenium(II) photocatalysis has been successfully employed for C-H functionalization, offering a milder and more sustainable alternative to traditional methods. mdpi.combeilstein-journals.org For instance, the combination of ruthenium photocatalysis with another transition metal catalyst, such as rhodium or palladium, has enabled dual catalytic systems for the synthesis of complex indole derivatives. beilstein-journals.org A general mechanism often involves the photoexcited ruthenium catalyst interacting with a substrate or a co-catalyst to initiate a single-electron transfer (SET) process. rsc.org This generates a highly reactive radical species that can then react with the indole nucleus. nih.gov

One notable application is the C-H functionalization of the indole ring at various positions. While the inherent reactivity of the indole ring often favors functionalization at the C3 position, directing group strategies have been developed to achieve regioselectivity at other positions. Ruthenium-catalyzed reactions have been reported for the functionalization at C2, C4, C5, and C7 of the indole core. mdpi.comnih.govscispace.com For a substrate like 7-methoxy-3-methyl-1H-indole, these photocatalytic methods could potentially be applied to introduce additional functional groups onto the carbocyclic ring, guided by the electronic effects of the methoxy group and steric hindrance from the existing substituents.

A photochemically driven ruthenium-catalyzed reaction between indoles and alcohols has been developed to produce indole-3-carbaldehydes and bis(indolyl)methanes. acs.org This process highlights the versatility of ruthenium catalysis in forging new carbon-carbon bonds under green conditions. acs.org The reaction mechanism is proposed to proceed through the formation of an indole radical via reductive quenching of the ruthenium photocatalyst. acs.org

Green Chemistry Principles in 7-Methoxy-3-methyl-1H-indole Synthesis

The synthesis of indole derivatives, including 7-methoxy-3-methyl-1H-indole, is increasingly being guided by the principles of green chemistry to minimize environmental impact. openmedicinalchemistryjournal.com This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. openmedicinalchemistryjournal.com

Utilization of Ionic Liquids

Ionic liquids (ILs) have gained significant attention as green reaction media and catalysts for indole synthesis due to their low volatility, thermal stability, and recyclability. tandfonline.com Protic ionic liquids and SO₃H-functionalized ionic liquids have been shown to be effective catalysts for the Fischer indole synthesis, a classical method for preparing indoles. tandfonline.comrsc.org For example, novel SO₃H-functionalized ionic liquids have been used as catalysts for the one-pot Fischer indole synthesis in water, affording various indole derivatives in high yields (68–96%). rsc.org The catalyst could be recovered and reused without a significant loss of activity. rsc.org Similarly, a sulfonic-acid-functionalized ionic liquid has been employed as a Brønsted acid catalyst for the synthesis of 3-substituted indoles via Michael addition under solvent-free conditions, with the catalyst being reusable for up to ten consecutive runs. cdnsciencepub.comcdnsciencepub.com

The application of these ionic liquid-based systems could be extended to the synthesis of 7-methoxy-3-methyl-1H-indole, potentially offering a cleaner and more efficient alternative to conventional methods that often rely on volatile organic solvents and corrosive acid catalysts.

Solid Acid Catalysis

Solid acid catalysts offer several advantages over traditional liquid acids, including ease of separation, reusability, and reduced corrosivity. academie-sciences.fr Various solid acids have been explored for the synthesis of indole derivatives. For instance, 12-tungstophosphoric acid immobilized on γ-Fe₂O₃@SiO₂ core-shell nanoparticles has been used as a magnetically separable solid acid catalyst for the synthesis of bis(indolyl)methanes in water. oup.com Another example is the use of xanthan sulfuric acid, a biodegradable and recyclable solid acid, for the synthesis of bis(indolyl)methanes under solvent-free conditions. academie-sciences.fr Theophylline hydrogen sulfate (B86663) has also been reported as a green and efficient solid acid catalyst for the synthesis of 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives in aqueous ethanol. bohrium.com

The table below summarizes various solid acid catalysts used in indole synthesis. These catalysts could be adapted for the synthesis of 7-methoxy-3-methyl-1H-indole and its derivatives.

| Catalyst | Reaction | Conditions | Yield (%) | Reference |

| 12-Tungstophosphoric acid on γ-Fe₂O₃@SiO₂ | Synthesis of bis(indolyl)methanes | Water, rt | 85-95 | oup.com |

| Xanthan sulfuric acid | Synthesis of bis(indolyl)methanes | Solvent-free, rt | 88-96 | academie-sciences.fr |

| Theophylline hydrogen sulfate | Synthesis of 3,3-bis(1H-indol-3-yl)indolin-2-ones | Aqueous ethanol, rt | 85-94 | bohrium.com |

| Phosphated zirconia and Bi(NO₃)₃·5H₂O | Synthesis of cyclo[b]indoles | Mild conditions | Good | tandfonline.com |

| Cellulose sulfuric acid | Michael addition of indoles | Not specified | High | derpharmachemica.com |

Solvent-Free Reaction Conditions

Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the use of often hazardous and volatile organic solvents. researchgate.net Several methods for the synthesis of indole derivatives have been developed that proceed efficiently without a solvent. For example, the synthesis of bis(indolyl)methanes has been achieved by grinding indole with aldehydes in the presence of a solid acid catalyst like xanthan sulfuric acid. academie-sciences.fr Similarly, a sulfonic-acid-functionalized ionic liquid has been used to catalyze the Michael addition of indoles to electron-deficient olefins at room temperature under solvent-free conditions, with high yields and short reaction times. cdnsciencepub.comcdnsciencepub.com These solvent-free approaches not only reduce waste but can also lead to improved reaction rates and simpler work-up procedures. researchgate.net

Synthesis of Precursor Molecules and Key Intermediates

The synthesis of 7-methoxy-3-methyl-1H-indole typically involves the construction of the indole ring from appropriately substituted precursors. Key intermediates often include substituted anilines and carbonyl compounds.

A plausible synthetic route to 7-methoxy-3-methyl-1H-indole could start from 2-iodo-3-methoxyaniline. sigmaaldrich.combldpharm.com This precursor can be prepared from commercially available starting materials. Another important precursor is a suitable carbonyl compound that can introduce the 3-methyl group.

The synthesis of substituted 2-aminobenzaldehydes is also relevant, as these can be versatile precursors for various indole syntheses. For example, 2-amino-3-methoxybenzaldehyde (B112917) can be synthesized and used as a starting material. cymitquimica.comrsc.org The synthesis of 2-amino-4-hydroxy-3-methoxybenzaldehyde (B3058544) has also been reported, which could be a precursor for further derivatization. google.com

A general strategy for the synthesis of polysubstituted indoles involves the palladium-catalyzed cyclization of a protected iodoaniline with a silyl (B83357) acetylene. nih.gov For the synthesis of a 7-methoxyindole derivative, a multi-step sequence starting from 4-amino-3-methoxybenzoic acid has been described. chemicalbook.com

Regioselective Functionalization and Derivatization Approaches

The functionalization of the indole core at specific positions is crucial for modulating the biological activity and physical properties of indole derivatives. nih.gov While the C3 position is the most nucleophilic and readily undergoes electrophilic substitution, achieving regioselectivity at other positions of the indole ring, particularly on the benzene portion, often requires specific strategies. cdnsciencepub.comcdnsciencepub.com

For 7-methoxy-3-methyl-1H-indole, functionalization could be directed to the C2, C4, C5, or C6 positions. The methoxy group at C7 is an electron-donating group and would activate the benzene ring towards electrophilic substitution, primarily at the C4 and C6 positions. However, achieving high regioselectivity can be challenging due to the competing reactivity of the pyrrole (B145914) ring.

To overcome this, directing group strategies are often employed. For instance, a removable directing group at the N1 position can be used to direct metallation and subsequent functionalization to a specific C-H bond. Ruthenium(II)-catalyzed C-H activation has been shown to be a powerful tool for the regioselective functionalization of indoles. nih.govscispace.com By choosing an appropriate directing group, functionalization can be achieved at the C7 position. nih.govacs.orgnih.gov For example, a pivaloyl directing group has been used to facilitate the ruthenium(II)-catalyzed C7-amidation and alkenylation of indoles. nih.gov Similarly, a protocol for the direct C7-selective amidation of indoles with dioxazolones under Ru(II) catalysis at room temperature has been developed. acs.orgnih.gov

Ruthenium(II) catalysis has also been used for the regioselective diamidation of 3-carbonylindoles at the C4 and C5 positions. scispace.com Furthermore, iridium-catalyzed C-H borylation can be used to introduce a boronic ester at the C7 position of 3-methylindole (B30407), which can then be used for further cross-coupling reactions. acs.org

The following table summarizes some regioselective functionalization methods for the indole ring that could be applicable to 7-methoxy-3-methyl-1H-indole.

| Position | Reaction | Catalyst/Reagents | Directing Group | Reference |

| C7 | Amidation, Alkenylation | Ruthenium(II) biscarboxylate | Pivaloyl | nih.gov |

| C7 | Amidation | Ruthenium(II) | Not specified | acs.orgnih.gov |

| C4, C5 | Diamidation | Ruthenium(II) | 3-Carbonyl | scispace.com |

| C7 | Borylation | Iridium(I) | None | acs.org |

| C4 | Arylation | Palladium(II) acetate | Glycine (transient) | nih.gov |

Chemical Reactivity and Transformation Pathways of 7 Methoxy 3 Methyl 1h Indole Systems

Investigation of Electrophilic Substitution Patterns

The indole (B1671886) ring system is inherently electron-rich, making it highly susceptible to electrophilic attack. The preferred site for electrophilic substitution in unsubstituted indoles is the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). However, in 7-methoxy-3-methyl-1H-indole, the C3 position is already occupied by a methyl group. Consequently, electrophilic attack is directed to other positions on the indole ring.

The regioselectivity of electrophilic substitution on 7-methoxy-3-methyl-1H-indole is governed by the electronic effects of the existing substituents. The methoxy (B1213986) group at C7 is an electron-donating group that activates the benzene (B151609) portion of the indole nucleus towards electrophilic attack, primarily at the ortho and para positions (C6 and C4, respectively). The methyl group at C3 is also weakly electron-donating. The nitrogen atom makes the C2 position another potential site for electrophilic attack, though this is generally less favored than substitution on the benzene ring in activated systems. chim.itresearchgate.net

Common electrophilic substitution reactions for indoles include formylation, and the Mannich reaction.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. wikipedia.orgorganic-chemistry.org For 3-substituted indoles, formylation typically occurs at the C2 position. In the case of 7-methoxy-3-methyl-1H-indole, the Vilsmeier-Haack reagent (a chloroiminium ion) would be expected to attack the C2 position, leading to the formation of 7-methoxy-3-methyl-1H-indole-2-carbaldehyde after hydrolysis. youtube.com

Mannich Reaction: The Mannich reaction is an aminoalkylation that introduces an aminomethyl group onto an active hydrogen-containing compound. scitepress.org With indoles, the reaction typically occurs at the C3 position. Since this position is blocked in 7-methoxy-3-methyl-1H-indole, the reaction could potentially proceed at the C2 position, though examples of this on 3-substituted indoles are less common.

Table 1: Predicted Electrophilic Substitution Reactions of 7-Methoxy-3-methyl-1H-indole

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | 7-Methoxy-3-methyl-1H-indole-2-carbaldehyde |

| Nitration | HNO₃, H₂SO₄ | Mixture of 4-nitro and 6-nitro derivatives |

| Halogenation | NBS or NCS | 2-halo, 4-halo, and/or 6-halo derivatives |

N-Substitution and Functionalization Reactions

The nitrogen atom of the indole ring is another key site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base to generate a highly nucleophilic indolide anion. This anion readily reacts with a variety of electrophiles, allowing for the introduction of a wide range of substituents at the N1 position. researchgate.net

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen can be achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org This is a general and high-yielding reaction for many indole derivatives.

N-Acylation: Similarly, an acyl group can be introduced at the N1 position by reacting the indole with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Recent methods have also demonstrated the use of thioesters as effective acyl sources for the N-acylation of indoles, including 3-methyl-1H-indole, in the presence of cesium carbonate (Cs₂CO₃). beilstein-journals.orgnih.gov These reactions are generally chemoselective for the nitrogen atom. nih.gov

Table 2: N-Substitution Reactions of 7-Methoxy-3-methyl-1H-indole

| Reaction Type | General Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | 1-Alkyl-7-methoxy-3-methyl-1H-indole |

| N-Acylation | Acyl chloride or Thioester, Base | 1-Acyl-7-methoxy-3-methyl-1H-indole |

| N-Sulfonylation | Sulfonyl chloride, Base | 1-Sulfonyl-7-methoxy-3-methyl-1H-indole |

Cycloaddition and Ring-Annulation Reactions Utilizing the Indole Nucleus

The indole nucleus, particularly the C2-C3 double bond, can participate in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic structures.

[3+2] Cycloaddition: Indoles can act as the two-electron component in [3+2] cycloaddition reactions with various three-atom components (dipoles). For instance, 3-methylindole (B30407) has been shown to react with donor-acceptor cyclopropanes in the presence of a nickel catalyst to form cyclopenta[b]indoles. researchgate.net This type of reaction could be applied to 7-methoxy-3-methyl-1H-indole to construct a new five-membered ring fused to the indole core.

Pauson-Khand Reaction: The Pauson-Khand reaction is a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. wikipedia.org Intramolecular versions of this reaction have been used with indole derivatives bearing both an alkene and an alkyne substituent to build complex polycyclic systems related to various alkaloids. nih.govacs.orgacs.org This strategy could be employed with appropriately substituted 7-methoxy-3-methyl-1H-indole precursors.

Aza-Prins Cyclization: The aza-Prins cyclization involves the reaction of an N-acyliminium ion with a π-nucleophile. This reaction has been utilized in cascade sequences starting from indole derivatives to generate complex, enantioenriched polycyclic indolines. acs.orgnih.gov Such strategies could potentially be adapted for 7-methoxy-3-methyl-1H-indole to create intricate heterocyclic architectures.

Table 3: Potential Cycloaddition and Ring-Annulation Reactions

| Reaction Type | Key Reactants/Conditions | Resulting Core Structure |

|---|---|---|

| [3+2] Cycloaddition | Donor-acceptor cyclopropane, Ni catalyst | Cyclopenta[b]indole |

| [4+3] Cycloaddition | Oxyallyl cation | Cyclohepta[b]indole |

| Pauson-Khand Reaction | Intramolecular enyne, Co₂(CO)₈ | Fused cyclopentenone |

| Aza-Prins Cyclization | Aldehyde, Lewis acid | Fused polycyclic indoline (B122111) |

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. researchgate.net These methods are used to model the electronic structure, optimize molecular geometry, and predict the energetics of chemical reactions. scirp.org For indole (B1671886) derivatives, DFT calculations provide fundamental insights into their stability, reactivity, and spectroscopic properties. researchgate.netscirp.org

Research on related indole structures demonstrates the utility of these methods. For instance, DFT has been employed to study the π-π stacking interactions of 3-methylindole (B30407), which serves as a proxy for the tryptophan side chain. semanticscholar.org Such studies calculate interaction energies and analyze the nature of intermolecular forces, which is crucial for understanding how these molecules interact with biological targets like proteins and nucleic acids. semanticscholar.org The calculations can reveal how substituents, such as a methoxy (B1213986) group, influence the electron distribution across the indole ring system. semanticscholar.org

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. These calculations also help in predicting other electronic properties like dipole moment, electronegativity, and molecular electrostatic potential, which are vital for understanding how a molecule will behave in a biological environment. researchgate.netrsc.org

Table 1: Key Parameters from Quantum Chemical Calculations for Indole Scaffolds

| Parameter | Significance | Application to Indole Derivatives |

| HOMO Energy | Indicates electron-donating ability | Influences interactions with electrophilic sites in biological targets. |

| LUMO Energy | Indicates electron-accepting ability | Relates to interactions with nucleophilic sites and susceptibility to reduction. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability | A smaller gap can indicate higher reactivity in biological systems. researchgate.net |

| Dipole Moment (μ) | Measures the polarity of the molecule | Affects solubility, membrane permeability, and binding interactions. rsc.org |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution | Predicts sites for electrophilic and nucleophilic attack, guiding understanding of intermolecular interactions. |

Studies on various substituted indoles have used DFT to correlate these calculated parameters with experimental observations, such as corrosion inhibition or nonlinear optical properties, providing a theoretical foundation for their observed activities. researchgate.netrsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Preclinical Focus)

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques in drug discovery for exploring how a ligand, such as an indole derivative, might interact with a biological target. nih.gov Docking predicts the preferred orientation and binding affinity of a ligand within the active site of a protein, while MD simulations provide insights into the stability and conformational changes of the ligand-protein complex over time. pensoft.netresearchgate.net

In numerous preclinical studies, indole derivatives have been docked against a wide array of protein targets to rationalize their biological activity. For example, derivatives of 5-methoxy-2-methyl-1H-indole have been studied through docking and MD simulations to understand their protective mechanisms against organ damage by evaluating their interactions with targets like NF-κB, STAT3, and iNOS. researchgate.netnih.gov These simulations can identify crucial intermolecular interactions, such as:

Hydrogen Bonds: Formed between donor/acceptor groups on the ligand and protein residues (e.g., with amino acids like Arginine, Tyrosine, or Glutamine). nih.govjbcpm.com

Hydrophobic Interactions: Occurring between the nonpolar regions of the ligand (like the indole ring) and hydrophobic pockets in the protein. nih.govnih.gov

π-π Stacking: Aromatic ring interactions between the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

A study on novel indole-based benzamides targeting the estrogen receptor (ER-α) utilized docking to predict binding modes and MD simulations to confirm the stability of the docked complexes. pensoft.net Similarly, various indole compounds have been evaluated as potential inhibitors for targets ranging from fungal enzymes to the main protease of SARS-CoV-2. jbcpm.comchapman.edu The results of these simulations are often quantified by a docking score or binding free energy, which estimates the binding affinity. researchgate.netjbcpm.com

Table 2: Example of Molecular Docking Data for Indole Derivatives Against Various Targets

| Indole Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 5-Methoxy-2-methyl-indole derivative | iNOS | -12.38 | ARG:199, GLU:377, LEU:125, TYR:489 | nih.gov |

| 5-Methoxy-2-methyl-indole derivative | STAT3 | -10.19 | LEU:280, GLN:318, HIS:339 | nih.gov |

| 7-Substituted-indole-carboxamides | Estrogen Receptor α (ER-α) | -9.9 to -10.3 | Not specified | pnrjournal.com |

| Indole-tethered chromenes | Not specified | Not specified | Not specified | nih.gov |

| Indole derivatives | DNA Gyrase | -7.0 | GLU-50, GLY-77, ARG-76 | jmchemsci.com |

These computational approaches are essential for prioritizing candidates for synthesis and biological testing in a preclinical setting, thereby accelerating the drug discovery process. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity. semanticscholar.orgacs.org Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical models that correlate chemical structure with activity. nih.govnih.gov These models are powerful predictive tools in drug design, used to estimate the activity of unsynthesized compounds. researchgate.net

For indole-based compounds, SAR and QSAR studies have been instrumental in optimizing their potency for various therapeutic targets. nih.govnih.gov A QSAR study on a series of indoloacetamides as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) revealed that the characteristics of the substituent on the indole nitrogen were crucial for good activity. nih.gov The model indicated that this position should be occupied by a lipophilic residue with wide dimensions, while the phenyl ring attached to the indole should have limited size and lipophilicity. nih.gov

Another study focusing on a scaffold-hopping approach identified achiral 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as a potent inducer of activating transcription factor 3 (ATF3), highlighting the importance of the 7-methoxy group in the design. nih.gov Research on other indole-tethered derivatives has also shown that methoxy group substitution can have a positive influence on cytotoxic activity against cancer cell lines. nih.gov

QSAR models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical, topological, or electronic properties. researchgate.netiiarjournals.org These descriptors are then correlated with biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression or partial least squares. nih.gov

Table 3: Common Descriptors Used in QSAR Models for Indole Derivatives

| Descriptor Type | Example Descriptor | Influence on Activity (General Findings) | Reference |

| Electronic | Ionization Potential | High electronegativity and ionization potential can have an unfavorable influence on anti-aromatase activity. | researchgate.net |

| Topological | Molecular Connectivity Indices | Relates to the size, shape, and degree of branching of the molecule. | nih.gov |

| Spatial (3D) | Comparative Molecular Field Analysis (CoMFA) Fields | Steric and electrostatic fields are mapped to identify regions where bulk or specific charge distributions enhance or decrease activity. | nih.gov |

| Physicochemical | LogP (Lipophilicity) | Lipophilicity is often a key determinant of activity, with optimal ranges for specific targets. | pensoft.netnih.gov |

These models provide a rational framework for designing new derivatives of 7-methoxy-3-methyl-1H-indole with potentially improved biological profiles.

Preclinical Biological Activities and Elucidation of Mechanistic Pathways

In Vivo Preclinical Efficacy and Pharmacodynamic Studies in Animal Models

A derivative of 7-methoxy-3-methyl-1H-indole, the achiral 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one (compound 16c) , has been identified as a potential inducer of activating transcription factor 3 (ATF3), a promising therapeutic target for metabolic syndrome. researchgate.netnih.gov In a preclinical study utilizing a high-fat diet-induced mouse model of metabolic syndrome, compound 16c demonstrated significant therapeutic potential. researchgate.netnih.gov

Mice treated with this compound exhibited robust weight loss, which was accompanied by a reduction in white adipose mass and a decrease in the size of hypertrophic adipocytes. researchgate.netnih.gov Furthermore, the administration of compound 16c led to an improved glycemic profile compared to the control group. researchgate.netnih.gov Biochemical analysis also revealed that this derivative ameliorated liver function and improved the plasma triglyceride profile in the treated mice. researchgate.netnih.gov These findings suggest that 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one shows promise as a stimulant of ATF3 for the potential alleviation of metabolic syndrome. researchgate.netnih.gov

Table 1: Preclinical Efficacy of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one in a High-Fat Diet-Induced Metabolic Syndrome Mouse Model

| Parameter | Observed Effect in Treated Mice | Reference |

| Body Weight | Robust weight loss | researchgate.net, nih.gov |

| White Adipose Mass | Shrinkage | researchgate.net, nih.gov |

| Adipocytes | Fewer hypertrophic adipocytes | researchgate.net, nih.gov |

| Glycemic Profile | Preferable compared to control | researchgate.net, nih.gov |

| Liver Function | Ameliorated | researchgate.net, nih.gov |

| Plasma Triglycerides | Improved profile | researchgate.net, nih.gov |

Another indole (B1671886) derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) , has been investigated for its in vivo effects on reactive oxygen species (ROS) and inflammation, particularly in the context of cisplatin-induced organ damage in a rodent model. nih.govmdpi.comresearchgate.net The mechanism of action for MMINA is predicted to be through the inhibition of ROS and inflammation. nih.govnih.gov

In this model, MMINA treatment effectively countered the cisplatin-induced increase in nitric oxide (NO) and malondialdehyde (MDA), which are markers of oxidative stress. nih.govmdpi.comresearchgate.net Concurrently, MMINA boosted the activity of crucial antioxidant enzymes, glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD). nih.govmdpi.comresearchgate.net

From a mechanistic standpoint, MMINA demonstrated significant anti-inflammatory properties by downregulating the expression of various signal transduction pathways involved in inflammation. nih.govmdpi.com This included the downregulation of nuclear factor-κB (NF-κB), signal transducer and activator of transcription 3 (STAT-3), interleukin-1 (IL-1), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α). nih.govmdpi.com The protein expression of these inflammatory regulators was also found to be downregulated in the liver, kidney, heart, and brain of the treated animals. nih.gov Furthermore, a significant decrease in the population of CD4+COX-2, STAT3, and TNF-α positive cells was observed in the whole blood of MMINA-treated animals. nih.govresearchgate.net

Table 2: In Vivo Mechanistic Insights of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) on ROS and Inflammation

| Biomarker/Pathway | Effect of MMINA Treatment | Reference |

| Oxidative Stress | ||

| Nitric Oxide (NO) | Reversed cisplatin-induced augmentation | nih.gov, mdpi.com, researchgate.net |

| Malondialdehyde (MDA) | Reversed cisplatin-induced augmentation | nih.gov, mdpi.com, researchgate.net |

| Glutathione Peroxidase (GPx) | Boosted activity | nih.gov, mdpi.com, researchgate.net |

| Superoxide Dismutase (SOD) | Boosted activity | nih.gov, mdpi.com, researchgate.net |

| Inflammatory Pathways | ||

| NF-κB | Downregulated expression | nih.gov, mdpi.com |

| STAT-3 | Downregulated expression | nih.gov, mdpi.com |

| TNF-α | Downregulated expression | nih.gov, mdpi.com |

| IL-1 | Downregulated expression | nih.gov, mdpi.com |

| COX-2 | Downregulated expression | nih.gov, mdpi.com |

| iNOS | Downregulated expression | nih.gov, mdpi.com |

| CD4+COX-2, STAT3, TNF-α Cells | Significant decrease in population | nih.gov, researchgate.net |

Metabolic Fate and Biotransformation Studies Preclinical

In Vitro Metabolic Stability and Clearance Determination (e.g., Hepatic Microsomes, Hepatocytes)

However, studies on related indole (B1671886) structures provide some qualitative insights. For instance, the metabolic stability of indole derivatives can be influenced by the nature and position of substituents on the indole ring. It has been observed that introducing certain functional groups can either enhance or reduce metabolic clearance. For some indole-based compounds, metabolic stability in human and mouse liver microsomes has been evaluated, with half-life values ranging from low to medium depending on the specific substitutions. For example, one study on 2,3-substituted indoles showed that an unsubstituted indole had a half-life of 12.35 minutes in mouse liver microsomes, while the introduction of an electron-withdrawing group at the 3-position increased the half-life to 21.77 minutes, and an electron-donating group decreased it to 9.29 minutes. nih.gov This suggests that the 3-methyl group in 7-methoxy-3-methyl-1H-indole would likely influence its rate of metabolism. The 7-methoxy group may also affect metabolic stability, potentially through steric hindrance or by altering the electronic properties of the indole ring.

Without direct experimental data, a precise quantitative assessment remains speculative. The table below is a template that would be used to present such data if it were available from in vitro studies.

Interactive Data Table: In Vitro Metabolic Stability of 7-methoxy-3-methyl-1H-indole (Illustrative)

| Species | In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Liver Microsomes | Data not available | Data not available |

| Rat | Liver Microsomes | Data not available | Data not available |

| Mouse | Liver Microsomes | Data not available | Data not available |

| Dog | Liver Microsomes | Data not available | Data not available |

| Human | Hepatocytes | Data not available | Data not available |

This table is for illustrative purposes only, as specific quantitative data for 7-methoxy-3-methyl-1H-indole was not found in the reviewed literature.

Identification and Characterization of Metabolites

The biotransformation of 7-methoxy-3-methyl-1H-indole is expected to proceed through several metabolic pathways, primarily involving oxidation of the indole nucleus and the methyl group. Based on extensive studies of 3-methylindole (B30407) metabolism in human and animal liver microsomes, a number of potential metabolites for 7-methoxy-3-methyl-1H-indole can be predicted. researchgate.netnih.gov

The primary routes of metabolism are likely to be:

Oxidation of the 3-methyl group: This can lead to the formation of a carbinol derivative (7-methoxy-1H-indole-3-carbinol), which can be further oxidized.

Hydroxylation of the indole ring: The benzene (B151609) ring of the indole nucleus is susceptible to hydroxylation at various positions, although the existing 7-methoxy group will influence the preferred sites of oxidation.

Epoxidation of the 2,3-double bond: This can lead to the formation of an epoxide intermediate, which can then be hydrolyzed to a dihydrodiol or rearrange to form oxindole (B195798) derivatives.

O-Demethylation: The 7-methoxy group can be demethylated to form a hydroxylated metabolite.

A study on 3-methylindole in human liver microsomes identified eight oxidized metabolites. researchgate.netnih.gov Extrapolating from these findings, the following table lists the probable metabolites of 7-methoxy-3-methyl-1H-indole.

Interactive Data Table: Potential Metabolites of 7-methoxy-3-methyl-1H-indole

| Putative Metabolite | Proposed Metabolic Pathway |

| 7-hydroxy-3-methyl-1H-indole | O-Demethylation of the 7-methoxy group |

| 7-methoxy-3-methyloxindole | Oxidation of the 2,3-double bond and rearrangement |

| 7-methoxy-3-hydroxy-3-methylindolenine | Epoxidation of the 2,3-double bond and rearrangement |

| 7-methoxy-3-hydroxy-3-methyloxindole | Further oxidation of 7-methoxy-3-methyloxindole |

| 5-hydroxy-7-methoxy-3-methyl-1H-indole | Aromatic hydroxylation |

| 6-hydroxy-7-methoxy-3-methyl-1H-indole | Aromatic hydroxylation |

| Indole-3-carbinol derivative (7-methoxy-1H-indole-3-carbinol) | Oxidation of the 3-methyl group |

| 2-Aminoacetophenone derivative | Cleavage of the pyrrole (B145914) ring |

Enzymatic Pathways Involved in Biotransformation (e.g., Cytochrome P450 Enzymes, Conjugating Enzymes)

The biotransformation of indolic compounds is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes for Phase I reactions, followed by Phase II conjugation reactions.

Cytochrome P450 Enzymes: Studies on 3-methylindole have implicated several CYP isoforms in its metabolism. nih.govcore.ac.uk The primary enzymes involved are CYP2E1 and CYP2A6, with contributions from CYP1A1, CYP1A2, and CYP2F1, the latter being particularly active in pulmonary tissue. core.ac.uknih.govoup.comresearchgate.net

CYP2E1 and CYP2A6: These isoforms are considered the main drivers of hepatic metabolism of 3-methylindole in pigs. core.ac.uknih.govoup.com CYP2A6 appears to be critical for the clearance of 3-methylindole. core.ac.uk

CYP1A2: This enzyme is efficient in producing 3-methyloxindole (B30408) from 3-methylindole. nih.gov

CYP2F1: This is a key enzyme in the bioactivation of 3-methylindole in the lungs, leading to the formation of a toxic intermediate. nih.gov

For 7-methoxy-3-methyl-1H-indole, it is highly probable that these same CYP isoforms would be involved in its metabolism. The 7-methoxy group might also direct metabolism towards isoforms known to handle methoxy-substituted aromatic compounds.

Conjugating Enzymes: Following Phase I oxidation, the resulting hydroxylated metabolites can undergo Phase II conjugation. For 3-methylindole, it has been shown that its hydroxylated metabolite, 5-hydroxy-3-methylindole, can be conjugated with both sulphate and glucuronic acid. nih.gov The sulphation is catalyzed by the thermostable form of phenol-sulphotransferase (TS-PST). nih.gov Glutathione (B108866) (GSH) conjugation is also a significant pathway, particularly for trapping reactive intermediates. nih.gov Therefore, the hydroxylated metabolites of 7-methoxy-3-methyl-1H-indole are likely to be substrates for sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs), and glutathione S-transferases (GSTs).

Investigation of Bioactivation and Formation of Reactive Intermediates

A critical aspect of indole metabolism is the potential for bioactivation to form reactive electrophilic intermediates that can covalently bind to cellular macromolecules, leading to toxicity. The bioactivation of 3-methylindole is well-characterized and proceeds via two main pathways. researchgate.net

Dehydrogenation of the 3-methyl group: This pathway, catalyzed by specific P450 enzymes like CYP2F1, leads to the formation of the highly reactive electrophile, 3-methyleneindolenine. nih.govnih.govnih.gov This intermediate is a major contributor to the pneumotoxicity of 3-methylindole. nih.gov

Epoxidation of the 2,3-double bond: This results in the formation of 2,3-epoxy-3-methylindole. researchgate.netacs.orgmdpi.com This epoxide is a precursor to stable metabolites like 3-methyloxindole but can also rearrange to form other reactive species such as 3-hydroxy-3-methylindolenine. acs.orgscholaris.ca

For 7-methoxy-3-methyl-1H-indole, similar bioactivation pathways are plausible. The presence of the 7-methoxy group, an electron-donating group, on the benzene ring could potentially influence the electronic properties of the indole nucleus and affect the rates of these bioactivation pathways. Further investigation would be required to determine if this substitution enhances or diminishes the formation of reactive intermediates compared to 3-methylindole.

Role of Gut Microbiota in the Metabolism of Indole Derivatives

The gut microbiota plays a significant role in the metabolism of tryptophan, the precursor to all indole derivatives. srce.hr Dietary tryptophan that is not absorbed in the small intestine reaches the colon, where it is metabolized by various bacterial species into a range of indole compounds, including indole, indole-3-acetic acid (IAA), and 3-methylindole (skatole). researchgate.netsrce.hrtandfonline.com

Future Perspectives and Research Directions for 7 Methoxy 3 Methyl 1h Indole Research

Addressing Knowledge Gaps and Unexplored Areas

Despite its use as a synthetic intermediate, a comprehensive understanding of the intrinsic biological profile of 7-methoxy-3-methyl-1H-indole itself remains a significant knowledge gap. Much of the existing research focuses on more complex derivatives, leaving the parent compound's specific interactions with biological targets largely uncharacterized.

Future investigations should prioritize:

Broad-Spectrum Biological Screening: A systematic evaluation of 7-methoxy-3-methyl-1H-indole against a wide array of biological targets, including receptors, enzymes, and ion channels, is necessary. While its derivatives have shown activity at cannabinoid receptors and kinases, the full spectrum of its potential activities is unknown. semanticscholar.orgnih.gov

Pharmacokinetic and Metabolic Profiling: There is a lack of published data on the absorption, distribution, metabolism, and excretion (ADME) properties of 7-methoxy-3-methyl-1H-indole. Understanding its metabolic fate, identifying its major metabolites, and assessing its bioavailability are crucial steps for any potential therapeutic development.

Exploring Novel Mechanistic Pathways: Research has been concentrated on specific areas like anti-inflammatory action. semanticscholar.org Unexplored avenues include its potential role in neurodegenerative disorders, metabolic diseases, or as an antimicrobial agent, areas where other indole (B1671886) derivatives have shown promise. nih.govresearchgate.net The influence of the 7-methoxy group on inhibiting tubulin polymerization, a mechanism targeted in cancer therapy by other indole compounds, is also an area ripe for investigation. nih.gov

Rational Design and Synthesis of Advanced Analogues

The rational design and synthesis of advanced analogues based on the 7-methoxy-3-methyl-1H-indole core are central to advancing its therapeutic prospects. The position of the methoxy (B1213986) group is known to be a critical determinant of biological activity in related scaffolds. For instance, in the development of kinase inhibitors, the presence of a methoxy group can afford selectivity for certain kinases like DYRK1A, whereas a hydroxyl group at the same position may direct activity towards other kinases such as c-Raf. mdpi.com

Key synthetic strategies and future directions include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications at various positions of the indole ring are needed to establish robust SAR data. This includes altering the alkyl substituent at the C-3 position, modifying or replacing the methoxy group at C-7, and introducing diverse functionalities at the N-1 and other positions of the benzene (B151609) ring.

Advanced Synthetic Methodologies: Recent studies on related indole aldehydes have shown that the electronic properties and position of substituents, such as a methoxy group at the C-7 position, have a significant impact on the efficiency of cascade annulation reactions used to build complex polycyclic frameworks. acs.orgacs.org Applying these modern synthetic methods could lead to the creation of novel and structurally diverse analogues with unique pharmacological profiles.

Table 1: Synthetic Modifications of the Indole Core and Their Implications

| Starting Scaffold/Intermediate | Synthetic Modification | Resulting Compound Class | Therapeutic Target/Application | Reference |

| 7-methoxy-2-methyl-1H-indole | N-alkylation with 4-(2-chloroethyl)morpholine, followed by functionalization at C-3 | 3-Amidoindole and Indolopyridone Derivatives | Cannabinoid (CB2) Receptor Modulators | semanticscholar.org |

| 5-bromo-7-azaindole | Di-arylation via Suzuki-Miyaura cross-coupling; O-demethylation | 3,5-diarylated-7-azaindoles | DYRK1A Kinase Inhibitors | mdpi.com |

| 1-methyl-1H-indole-3-carbaldehyde derivatives | Rhodium-catalyzed [3+2] cascade annulation with alkynes | Cyclopenta[b]indol-1(4H)-ones | Polycyclic Skeletons for further derivatization | acs.orgacs.org |

| N-(3,4,5-trimethoxyphenyl)acetamide | Coupling with (1-methyl-1H-indol-3-yl)methyl and pyrazole/triazole moieties | N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Tubulin Polymerization Inhibitors | nih.gov |

Opportunities for Novel Therapeutic Agent Development (Preclinical)

Preclinical studies have already demonstrated the potential of 7-methoxy-indole derivatives in several therapeutic areas, providing a strong foundation for future development.

Anti-inflammatory Agents: A significant breakthrough has been the development of derivatives of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid as selective cannabinoid CB2 receptor agonists. semanticscholar.org One such derivative, a novel C-3 amido indole, exhibits high affinity for the CB2 receptor (Ki = 1.0nM) and demonstrates anti-inflammatory properties when administered orally in a murine inflammation model. semanticscholar.org This highlights a clear path for developing non-psychotropic anti-inflammatory drugs.

Anticancer Agents: The broader 7-substituted indole scaffold is a key component in the discovery of potent kinase inhibitors. For example, a derivative of a 1H-indol-7-yl core, AZD4205, was identified as a highly selective Janus Kinase 1 (JAK1) inhibitor. nih.gov This compound showed enhanced antitumor activity in combination with an EGFR inhibitor in a preclinical non-small-cell lung cancer (NSCLC) model, suggesting that 7-methoxy-3-methyl-1H-indole could serve as a starting point for developing new kinase inhibitors. nih.gov Furthermore, other indole derivatives have shown potent cytotoxic activity against cancer cell lines by inhibiting tubulin polymerization. nih.govmdpi.com

Other Potential Applications: The indole nucleus is a versatile scaffold found in compounds targeting a wide range of diseases, including tuberculosis and various microbial infections. nih.gov The unique electronic contribution of the 7-methoxy group could be leveraged to design novel agents in these and other areas not yet explored.

Table 2: Preclinical Therapeutic Potential of 7-Methoxy-Indole Analogues

| Compound Class | Biological Target | Preclinical Model/Assay | Key Finding | Reference |

| 3-Amidoindole Derivative | Cannabinoid Receptor 2 (CB2) | Murine inflammation model (LPS-induced TNF-α release) | Oral anti-inflammatory activity; high receptor affinity (Ki = 1.0nM) | semanticscholar.org |

| (1H-indol-7-yl)propenamide Derivative (AZD4205) | Janus Kinase 1 (JAK1) | NSCLC xenograft model (NCI-H1975) | Enhanced antitumor activity in combination therapy | nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide Derivative (7d) | Tubulin | HeLa, MCF-7, HT-29 cancer cell lines | Potent antiproliferative activity (IC50 = 0.34–0.86 μM); G2/M cell cycle arrest | nih.gov |

Integration of Omics Technologies and Advanced Cheminformatics

The future of drug discovery with 7-methoxy-3-methyl-1H-indole will be significantly enhanced by the integration of computational tools and large-scale data analysis. These approaches can accelerate the identification of new leads, optimize existing ones, and provide deeper insights into their mechanisms of action.

Cheminformatics-Guided Discovery: Cheminformatics can be used to navigate the vast chemical space of natural and synthetic compounds. For instance, an analysis of the MarinLit database using self-organizing maps (SOM) guided the synthesis of marine natural product-inspired indole-3-glyoxylamides to explore their bioactive potential. mdpi.com A similar approach could be applied to virtually screen libraries of 7-methoxy-3-methyl-1H-indole derivatives against databases of biological targets, prioritizing the synthesis of compounds with the highest probability of desired activity.

Molecular Modeling and Docking: Computational docking studies are invaluable for rational drug design. As seen in the development of azaindole-based kinase inhibitors, docking can explain the structural basis for potency and selectivity, such as how a methoxy group forms specific interactions within the ATP binding site of a kinase. mdpi.com Applying these methods to 7-methoxy-3-methyl-1H-indole analogues can help refine their structures to maximize affinity and selectivity for new targets.

Omics Technologies: Transcriptomics, proteomics, and metabolomics can provide a systems-level understanding of how these compounds affect cellular pathways. Treating cells or preclinical models with a lead compound and analyzing the global changes in gene expression, protein levels, or metabolite concentrations can help elucidate its mechanism of action, identify biomarkers of response, and uncover potential off-target effects. This holistic view is essential for advancing promising candidates through the preclinical development pipeline.

Q & A

Q. What are the optimized synthetic routes for 7-methoxy-3-methyl-1H-indole, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of 7-methoxy-3-methyl-1H-indole can be achieved via electrophilic substitution or Friedel-Crafts alkylation. A key study (Table 1) optimized iodine-catalyzed electrophilic substitution, demonstrating that solvent choice and catalyst loading significantly impact yield. For instance, using acetonitrile (MeCN) with FeCl₃ at 40°C achieved 67% yield, while iodine catalysis under similar conditions yielded only 5% .

Q. Table 1: Reaction Optimization for Indole Derivatives

| Condition | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| MeCN + FeCl₃ | FeCl₃ | 40 | 67 |

| MeCN + I₂ (10 mol %) | I₂ | 40 | 5 |

| MeCN + p-TsOH | p-TsOH | 40 | 15 |

Key Variables:

- Catalyst: Lewis acids (FeCl₃) enhance electrophilic activation.

- Solvent: Polar aprotic solvents (MeCN) stabilize intermediates.

- Temperature: Elevated temperatures (40°C) improve reaction kinetics .

Q. How is 7-methoxy-3-methyl-1H-indole characterized structurally, and what techniques validate its purity?

Methodological Answer: Structural validation employs:

Q. What biological activities are associated with 7-methoxy-3-methyl-1H-indole, and how are these screened?

Methodological Answer: Preliminary screens focus on:

- Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .

- Anticancer Potential: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Derivatives with electron-withdrawing groups show enhanced cytotoxicity .

- Enzyme Inhibition: Fluorescence-based assays for COX-2 or tubulin inhibition, where substituent position (e.g., methoxy at C7) modulates binding affinity .

Q. How does the stability of 7-methoxy-3-methyl-1H-indole vary under different storage conditions?

Methodological Answer: Stability studies use:

- Thermogravimetric Analysis (TGA): Decomposition onset at ~200°C, indicating thermal stability up to 150°C .

- Light Sensitivity: UV-Vis spectroscopy shows degradation under UV light (λ > 300 nm), necessitating amber glass storage .

- pH Stability: HPLC monitoring reveals hydrolysis in acidic conditions (pH < 3), forming demethylated byproducts .

Advanced Research Questions

Q. How does regioselectivity in electrophilic substitutions impact functionalization of 7-methoxy-3-methyl-1H-indole?

Methodological Answer: Regioselectivity is governed by:

- Electronic Effects: Methoxy at C7 directs electrophiles to C5 (para to OMe), while methyl at C3 deactivates C2 .

- Steric Hindrance: Methyl at C3 blocks substitution at adjacent positions, favoring C5 or C6 .

- Catalyst Choice: Iodine promotes C3 substitution, whereas FeCl₃ favors C5 (Table 1) .

Q. Table 2: Substituent Effects on Regioselectivity

| Electrophile | Catalyst | Major Product (Position) |

|---|---|---|

| Trifluoroacetophenone | I₂ | C3-substituted |

| Benzaldehyde | FeCl₃ | C5-substituted |

Q. What computational methods predict the bioactivity of 7-methoxy-3-methyl-1H-indole derivatives?

Methodological Answer:

- Molecular Docking (AutoDock/Vina): Predicts binding to tubulin (PDB: 1SA0) or COX-2 (PDB: 3LN1), with methoxy groups enhancing hydrophobic interactions .

- QSAR Models: Utilize Hammett constants (σ) for substituents; methoxy (σ = 0.12) correlates with increased antimicrobial activity .

- DFT Calculations: HOMO-LUMO gaps (~4.5 eV) indicate electron-rich indole cores prone to nucleophilic attack .

Q. How can analytical methods resolve contradictions in reported synthesis yields?

Methodological Answer: Discrepancies arise from:

- Impurity Profiles: LC-MS identifies byproducts (e.g., demethylated indoles) affecting yield calculations .

- Reaction Monitoring: In-situ FTIR tracks intermediate formation, optimizing reaction quenching times .

- Scale-Up Effects: Microreactors improve heat transfer vs. batch reactors, reducing side reactions .

Q. What novel applications exist for 7-methoxy-3-methyl-1H-indole in materials science?

Methodological Answer: Emerging uses include:

- Organic Semiconductors: Bandgap tuning via methoxy/methyl groups enhances charge mobility (µ ~ 0.1 cm²/V·s) .

- Metal-Organic Frameworks (MOFs): Indole derivatives act as linkers, with BET surface areas >500 m²/g .

- Fluorescent Probes: Methoxy groups shift emission to 450 nm (blue fluorescence), useful in bioimaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.